molecular formula C21H16O3S B2649796 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid CAS No. 324774-82-5

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid

Cat. No. B2649796
CAS RN: 324774-82-5
M. Wt: 348.42
InChI Key: RGYCMOBRSPQQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid” is a chemical compound with the molecular formula C21H16O3S . It has a molecular weight of 348.41 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid” are not fully detailed in the available resources. The boiling point is not specified .

Scientific Research Applications

Fungicidal Activity

This compound has been found to exhibit fungicidal activity. A series of 2-substituted phenyl-2-oxo-, 2-hydroxy- and 2-acyloxyethylsulfonamides were obtained and their structures confirmed by IR, 1 H-NMR, and elemental analysis. The in vitro and in vivo bioactivities against two Botrytis cinerea strains, DL-11 and HLD-15, which differ in their sensitivity to procymidone, were evaluated .

Broad Spectrum Biological Activities

Sulfonyl-containing compounds, which exhibit a broad spectrum of biological activities, comprise a substantial proportion of and play a vital role, not only in medicines but also in agrochemicals .

3. Inhibition of Phytophthora capsici Leonian and Fusarium graminearum Schw Nearly all compounds showed excellent fungicidal activity against Phytophthora capsici Leonian and Fusarium graminearum Schw., and most of the inhibition rate was more than 70% .

Synthesis of N-substituted-2-oxo-2-phenylethylsulfonamide Derivatives

Based on these results, 105 kinds of N-substituted-2-oxo-2-phenylethylsulfonamide derivatives were synthesized using combinatorial chemistry, and the fungicidal activity against B. cinerea were evaluated .

Metabolite of Species

This compound has been found in the hemolymph, hindgut, and brain of Bombus terrestris (NCBI:txid30195) .

Adsorption Analyses

The compound has been used in adsorption analyses. After their preparation, the gels were subjected to a drying process and then ground into a fine powder to be utilized in ensuing adsorption analyses .

Safety and Hazards

The safety and hazards associated with “2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid” are not specified in the available resources .

properties

IUPAC Name

2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3S/c22-19(14-25-20-9-5-4-8-18(20)21(23)24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCMOBRSPQQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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